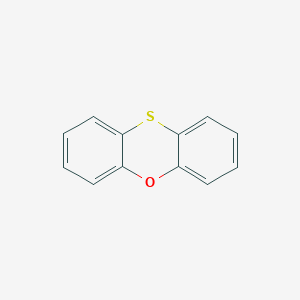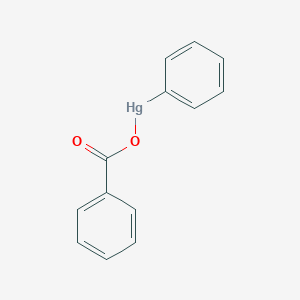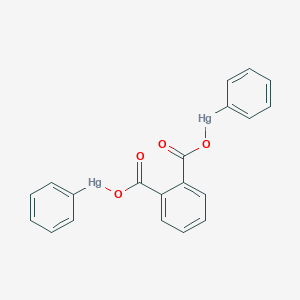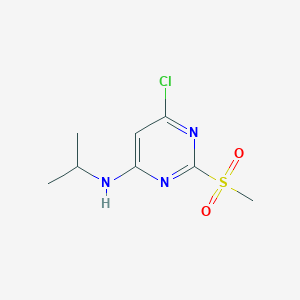![molecular formula C9H7N B166673 2-[(E)-1-Butene-3-ynyl]pyridine CAS No. 134541-96-1](/img/structure/B166673.png)
2-[(E)-1-Butene-3-ynyl]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(E)-1-Butene-3-ynyl]pyridine, also known as EBYP, is a chemical compound that has been the subject of extensive research due to its potential applications in various fields. EBYP is a pyridine derivative, and its unique chemical structure makes it a promising candidate for use in pharmaceuticals, agrochemicals, and materials science.
Mecanismo De Acción
The mechanism of action of 2-[(E)-1-Butene-3-ynyl]pyridine varies depending on its application. In the field of pharmaceuticals, 2-[(E)-1-Butene-3-ynyl]pyridine has been shown to inhibit the activity of certain enzymes involved in the inflammatory response and cancer cell growth. In the field of agrochemicals, 2-[(E)-1-Butene-3-ynyl]pyridine has been shown to disrupt the nervous system of insects and fungi, leading to their death. In materials science, 2-[(E)-1-Butene-3-ynyl]pyridine has been used as a building block for the synthesis of various functional materials.
Efectos Bioquímicos Y Fisiológicos
2-[(E)-1-Butene-3-ynyl]pyridine has been shown to have a range of biochemical and physiological effects. In the field of pharmaceuticals, 2-[(E)-1-Butene-3-ynyl]pyridine has been shown to reduce inflammation and cancer cell growth. It has also been found to improve cognitive function in animal models of Parkinson's disease and Alzheimer's disease. In the field of agrochemicals, 2-[(E)-1-Butene-3-ynyl]pyridine has been shown to be toxic to insects and fungi, leading to their death. In materials science, 2-[(E)-1-Butene-3-ynyl]pyridine has been used as a building block for the synthesis of various functional materials.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-[(E)-1-Butene-3-ynyl]pyridine in lab experiments is its unique chemical structure, which makes it a promising candidate for use in various fields. Another advantage is that it can be synthesized using various methods, allowing researchers to optimize the synthesis process for their specific needs. However, one limitation of using 2-[(E)-1-Butene-3-ynyl]pyridine in lab experiments is that it can be difficult to handle due to its toxicity and potential health hazards.
Direcciones Futuras
There are numerous future directions for research on 2-[(E)-1-Butene-3-ynyl]pyridine. In the field of pharmaceuticals, researchers could investigate the potential of 2-[(E)-1-Butene-3-ynyl]pyridine as a treatment for other diseases, such as multiple sclerosis and rheumatoid arthritis. In the field of agrochemicals, researchers could investigate the potential of 2-[(E)-1-Butene-3-ynyl]pyridine as a biopesticide, which could be an environmentally friendly alternative to traditional pesticides. In materials science, researchers could investigate the potential of 2-[(E)-1-Butene-3-ynyl]pyridine as a building block for the synthesis of new functional materials, such as sensors and catalysts. Overall, the unique chemical structure and potential applications of 2-[(E)-1-Butene-3-ynyl]pyridine make it a promising candidate for future research in various fields.
Métodos De Síntesis
The synthesis of 2-[(E)-1-Butene-3-ynyl]pyridine can be achieved through various methods, including the reaction of 2-bromopyridine with but-3-yn-1-ol in the presence of a palladium catalyst. Other methods include the reaction of 2-pyridinecarboxaldehyde with but-3-yn-1-amine in the presence of a base. These methods have been optimized to produce high yields of pure 2-[(E)-1-Butene-3-ynyl]pyridine.
Aplicaciones Científicas De Investigación
2-[(E)-1-Butene-3-ynyl]pyridine has been the subject of numerous scientific studies due to its potential applications in various fields. In the field of pharmaceuticals, 2-[(E)-1-Butene-3-ynyl]pyridine has been shown to have anti-inflammatory and anti-cancer properties. It has also been found to be effective in treating Parkinson's disease and Alzheimer's disease. In the field of agrochemicals, 2-[(E)-1-Butene-3-ynyl]pyridine has been shown to have insecticidal and fungicidal properties, making it a potential candidate for use in crop protection. In materials science, 2-[(E)-1-Butene-3-ynyl]pyridine has been used as a precursor for the synthesis of various functional materials, including polymers and metal complexes.
Propiedades
Número CAS |
134541-96-1 |
|---|---|
Nombre del producto |
2-[(E)-1-Butene-3-ynyl]pyridine |
Fórmula molecular |
C9H7N |
Peso molecular |
129.16 g/mol |
Nombre IUPAC |
2-[(E)-but-1-en-3-ynyl]pyridine |
InChI |
InChI=1S/C9H7N/c1-2-3-6-9-7-4-5-8-10-9/h1,3-8H/b6-3+ |
Clave InChI |
LRKXULCRSQBKSY-ZZXKWVIFSA-N |
SMILES isomérico |
C#C/C=C/C1=CC=CC=N1 |
SMILES |
C#CC=CC1=CC=CC=N1 |
SMILES canónico |
C#CC=CC1=CC=CC=N1 |
Sinónimos |
Pyridine, 2-(1-buten-3-ynyl)-, (E)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



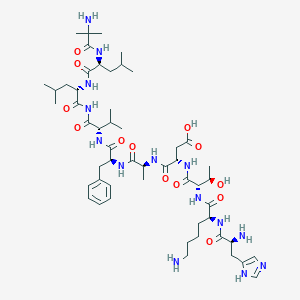
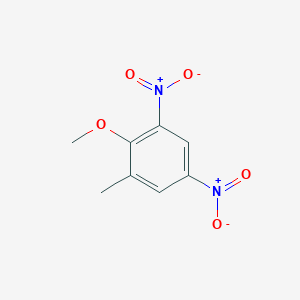
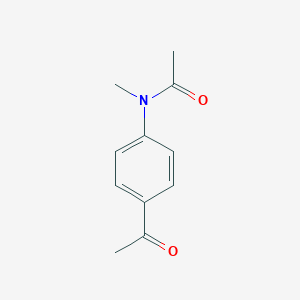
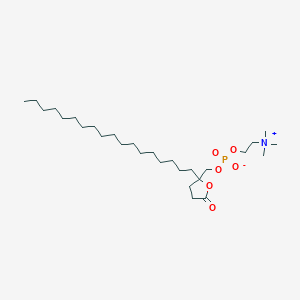
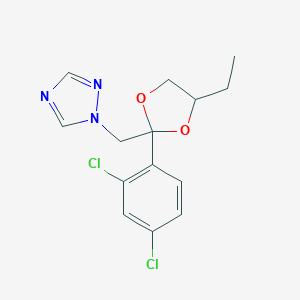
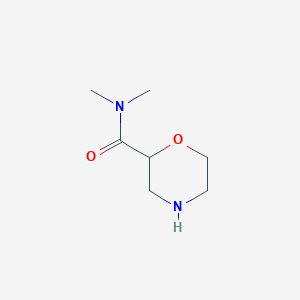
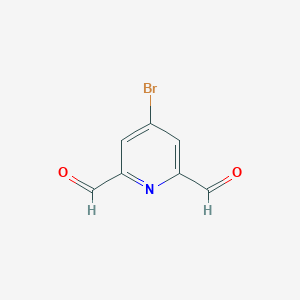
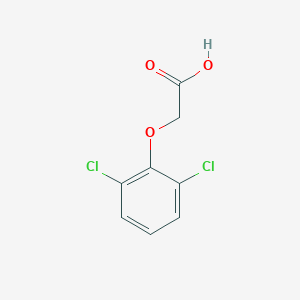
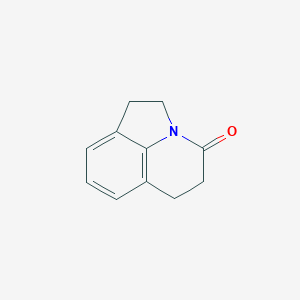
![4-methyl-1-sulfanylidene-2H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B166617.png)
